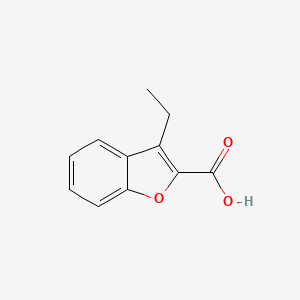

3-乙基-1-苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

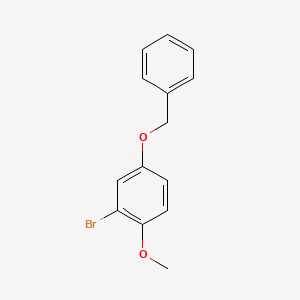

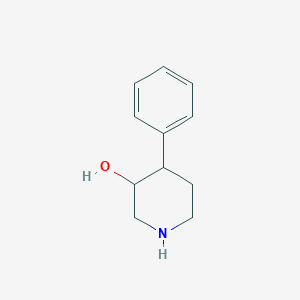

3-Ethyl-1-benzofuran-2-carboxylic acid (also known as 3-EBF-2-COOH or 3-EBF-2-C) is an organic compound with a key role in the synthesis of various pharmaceuticals and other compounds. It is a versatile building block for the synthesis of different molecules, and its versatility and properties make it a valuable tool for chemists and scientists.

科学研究应用

医药应用

3-乙基-1-苯并呋喃-2-羧酸及其衍生物具有广泛的生物活性,使其在药物发现和开发中具有价值。 它们因其抗癌特性而被研究,某些苯并呋喃衍生物对各种癌细胞系显示出显着的细胞生长抑制作用 . 此外,苯并呋喃化合物因其作为抗丙型肝炎病毒药物的潜力而被探索,这可能会导致丙型肝炎疾病的新疗法 .

农业化学

在农业中,苯并呋喃衍生物因其作为杀虫剂和除草剂的潜在用途而被研究。 使用各种催化方法合成苯并呋喃化合物可能会导致开发新的农用化学品,这些化学品有助于保护农作物免受病虫害 .

材料科学

苯并呋喃衍生物在材料科学中也很重要,特别是在有机电子材料的合成中。 它们独特的结构特性可用于创建有机发光二极管 (OLED) 和其他电子设备的组件 .

化学合成

在合成化学中,3-乙基-1-苯并呋喃-2-羧酸被用作构建复杂分子结构的基石。 它参与环化反应形成多环苯并呋喃化合物,否则这些化合物很难制备 . 这些化合物可以作为各种药物和精细化学品的合成中间体。

环境科学

苯并呋喃衍生物因其在环境修复中的作用而被研究。 它们可用于合成能够降解环境污染物或充当检测危险物质的传感器的化合物 .

生物化学

在生物化学中,苯并呋喃衍生物对于研究酶抑制和受体结合很重要。 它们可用于开发针对基质金属蛋白酶等酶的抑制剂,这些酶在骨关节炎等疾病中发挥作用 .

食品工业

尽管 3-乙基-1-苯并呋喃-2-羧酸在食品工业中的直接应用没有得到很好的记录,但苯并呋喃衍生物因其抗氧化特性而被探索,这可能有助于保持食品质量并延长保质期 .

化妆品行业

未来方向

Benzofuran derivatives have shown a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . Therefore, “3-Ethyl-1-benzofuran-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.

作用机制

Target of Action

3-Ethyl-1-benzofuran-2-carboxylic acid, also known as 2-Benzofurancarboxylic acid, 3-ethyl-, is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with their targets to induce changes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

生化分析

Biochemical Properties

3-Ethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of 3-Ethyl-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran compounds have demonstrated anti-tumor activities by inducing apoptosis and inhibiting cell proliferation . Additionally, they exhibit antibacterial properties by disrupting bacterial cell walls and inhibiting protein synthesis . These effects highlight the potential therapeutic applications of 3-Ethyl-1-benzofuran-2-carboxylic acid in oncology and infectious diseases.

Molecular Mechanism

At the molecular level, 3-Ethyl-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer metastasis . This inhibition can prevent the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Ethyl-1-benzofuran-2-carboxylic acid in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran compounds exhibit high stability under various conditions, with minimal degradation over time . Long-term exposure to these compounds has been associated with sustained anti-tumor and antibacterial activities, indicating their potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of 3-Ethyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it exhibits therapeutic effects without significant toxicity. At high doses, benzofuran derivatives can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

3-Ethyl-1-benzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Benzofuran derivatives are metabolized primarily in the liver through oxidation and conjugation reactions . These metabolic processes ensure the compound’s detoxification and excretion, reducing the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 3-Ethyl-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of 3-Ethyl-1-benzofuran-2-carboxylic acid affects its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they modulate mitochondrial function and induce apoptosis in cancer cells . This subcellular targeting enhances the compound’s therapeutic efficacy and specificity.

属性

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26690-96-0 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

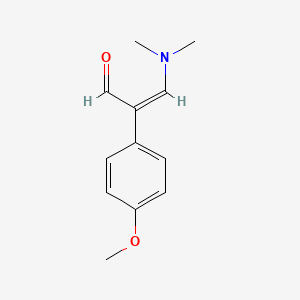

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)